2-(1,1-difluoroethyl)-1,3-thiazole-5-carbaldehyde
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Overview
Description
2-(1,1-Difluoroethyl)-1,3-thiazole-5-carbaldehyde is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and an aldehyde functional group. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-difluoroethyl)-1,3-thiazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiazole with 1,1-difluoroethyl bromide under basic conditions to introduce the difluoroethyl group. This is followed by formylation using Vilsmeier-Haack reagent to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 2-(1,1-Difluoroethyl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(1,1-Difluoroethyl)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,1-Difluoroethyl)-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(1,1-difluoroethyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Difluoroethyl)-4-methyl-pyridine: Another difluoroethyl-substituted compound with different biological activities.
2-(1,1-Difluoroethyl)-4-phenoxypyrimidine-5-carboxamide: A compound with a similar difluoroethyl group but different core structure and applications.
Uniqueness
2-(1,1-Difluoroethyl)-1,3-thiazole-5-carbaldehyde is unique due to its combination of a thiazole ring, difluoroethyl group, and aldehyde functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
1784602-41-0 |
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Molecular Formula |
C6H5F2NOS |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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